3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is a complex organic compound notable for its unique pyrrolidine structure and functional groups that contribute to its chemical reactivity and potential biological activity. This compound is classified under the category of pyrrolidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities.
This compound falls under the broader classification of organic compounds, specifically heterocyclic compounds due to the presence of a nitrogen atom within its ring structure. Its systematic name indicates its structural components, including an acetyl group, hydroxy group, and methoxyphenyl substituent.
The synthesis of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid typically involves several key steps:
Common reagents used in the synthesis include:
The reaction conditions often require careful control of temperature and pH to optimize yields and minimize side reactions.
The molecular formula of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is . The structure includes:
Key structural data includes:
3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid can undergo various chemical transformations:
The specific products formed from these reactions depend on the choice of reagents and reaction conditions. For example, oxidation may yield ketones, while reduction could yield alcohols.
The mechanism of action for 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid involves its interaction with various biological targets such as enzymes and receptors. The unique structure allows it to bind selectively to specific sites on these targets, modulating their activity.
The exact pathways involved depend on the specific biological context and target molecules. This compound's ability to influence enzyme activity suggests potential applications in drug development.
Key physical properties include:
Chemical properties are influenced by the functional groups present:
Relevant data regarding hazard classifications indicate that it may be an irritant (hazard symbol Xi), necessitating careful handling .
3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:
The synthesis of 3-(3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid hinges on meticulously designed multi-step sequences, typically initiated by Knorr-type condensations. A common approach involves the reaction of 4-methoxyphenylglyoxal derivatives with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to yield the 3-acetyl-4-hydroxypyrrolin-5-one core. Subsequent N-alkylation introduces the propanoic acid moiety, often employing methyl acrylate or acrylic acid derivatives under basic catalysis (e.g., K₂CO₃ in DMF). Critical challenges include regioselective N-alkylation over O-alkylation and managing the acid sensitivity of the pyrrolinone system during deprotection or hydrolysis steps. A representative pathway proceeds as follows [3] [6]:
Table 1: Multi-Step Synthesis Pathway Performance
Step | Key Reagents/Conditions | Intermediate | Yield Range (%) | Major Challenge |
---|---|---|---|---|
1 | Ethyl acetoacetate, AcOH, 80°C | Ethyl 1-carboxylate pyrrole | 65-72 | Regioselective cyclization |
2 | NaOH, EtOH/H₂O, then HCl | N-H free pyrrolinone | 80-85 | Decarboxylation efficiency |
3 | Acrylic acid, Et₃N, toluene, reflux | Propanoate ester | 60-68 | Competing O-alkylation |
4 | LiOH, THF/H₂O | Target acid | 85-92 | Purification (polar byproducts) |
Significant yield losses occur during N-alkylation due to polymerization of acrylic acid and the formation of regioisomers. Alternative routes explore pre-functionalized β-keto acid derivatives bearing protected propanoic acid chains, enabling simultaneous core formation and side-chain incorporation, albeit with increased synthetic complexity [6].
Catalysis is pivotal for efficient pyrrolidinone core construction. Proline-derived organocatalysts, particularly diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst), enable enantioselective aldol or Michael additions en route to pyrrolidinone precursors. For instance, an organocatalytic aldol reaction between 4-methoxybenzaldehyde and a β-keto ester surrogate (e.g., ethyl 4-oxobutanoate) can generate a chiral aldol adduct. Subsequent Paal-Knorr cyclization with ammonia equivalents then furnishes the pyrrolidinone ring with stereochemical control at C2 [3].
Lewis acid catalysis (e.g., Zn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃) significantly accelerates Knorr-type condensations involving aryl glyoxals and β-dicarbonyls under milder conditions (40-60°C) compared to traditional acid catalysis (AcOH, Δ). Montmorillonite K10 clay acts as a solid acid catalyst in solvent-free systems, facilitating both core formation and N-alkylation steps with enhanced regioselectivity and reduced reaction times (<30 min under microwave). This bifunctional catalysis leverages Brønsted and Lewis acid sites within the clay structure [2] [5] [9].
Table 2: Catalytic Systems for Core Formation
Catalyst Type | Specific Catalyst | Reaction | Temperature (°C) | Time | Advantage |
---|---|---|---|---|---|
Lewis Acid | Yb(OTf)₃ | Glyoxal + β-keto ester condensation | 50 | 2 h | High regioselectivity (>90%) |
Solid Acid | Montmorillonite K10 clay | Solvent-free Knorr condensation | 80 | 20 min | Recyclable, no solvent |
Organocatalyst | (S)-Diphenylprolinol TMS ether | Asymmetric aldol → cyclization | RT | Aldol: 24h; Cyclization: 1h | Access to enantiopure core (up to 88% ee) |
Prolinamides functionalized with hydrogen-bond donors (e.g., Catalyst 6c/d from search results [3]) improve enantioselectivity in Michael additions for chiral side-chain precursors by stabilizing transition states via H-bonding networks.
Achieving stereocontrol at C2 and C3 (if substituted) within the 2,5-dihydro-1H-pyrrol-5-one scaffold demands precise strategies. The inherent planarity of the enolized β-dicarbonyl system (3-acetyl-4-hydroxy) complicates chiral induction during core formation. Key approaches include [3] [8]:
Factors influencing stereoselectivity:
Table 3: Stereochemical Control Strategies
Strategy | Mechanism | Target Stereocenter | Maximum ee/de (%) | Limitation |
---|---|---|---|---|
Chiral Auxiliary (Evans) | Chelation-controlled enolization | C3 (if R ≠ H) | >95 (de) | Multi-step auxiliary attachment/removal |
Organocatalysis (Diarylprolinol) | Enamine formation/H-bond shielding | C2 | 88 (ee) | Requires specific substrate design |
Chiral Pool (D-Proline deriv.) | Substrate-controlled cyclization | C2, C4 | >99 (de) | Limited substrate scope |
Enzymatic Resolution (CAL-B) | Selective ester hydrolysis | N/A (resolution) | 90 (ee) | Max 50% yield |
DFT calculations reveal that enantioselectivity in organocatalytic routes stems from differential stabilization of Si- vs Re-face attack transition states by >2 kcal/mol due to steric and electronic interactions within the catalyst-substrate complex .
Solvent-free (SF) and microwave-assisted (MW) techniques offer significant advantages for synthesizing this thermally sensitive pyrrolinone acid, minimizing decomposition pathways prevalent in prolonged solution-phase heating. Key optimizations include [2] [5] [9]:
Table 4: SF-MW vs Conventional Synthesis Optimization
Reaction Step | SF-MW Optimal Conditions | Yield (SF-MW) | Conventional Conditions | Yield (Conv.) | Improvement |
---|---|---|---|---|---|
Knorr Condensation | Montmorillonite K10, 80°C, 5 min, MW | 85% | EtOH, reflux, 3h | 65% | +20% yield, 36x faster |
N-Alkylation | Neat, K₂CO₃ (0.1 eq), 120°C, 1-2 min, MW | 80% | Toluene, Et₃N, reflux, 8h | 60% | +20% yield, 240x faster |
Final Saponification | Neat, LiOH (1.2 eq), 80°C, 5 min, MW | 90% | THF/H₂O, LiOH, RT, 12h | 85% | +5% yield, 144x faster |
MW-specific thermal effects (molecular dipole rotation) and "non-thermal" effects (e.g., altered transition state stability) accelerate reactions involving polar intermediates or late transition states with increased polarity. SF conditions suppress solvolysis and hydrolysis side reactions, crucial for acid-sensitive intermediates. The rapid, uniform heating of MW irradiation is particularly beneficial for reactions prone to decomposition under prolonged thermal stress, such as the decarboxylation of β-keto acids generated during hydrolysis [5] [9]. Process scalability has been demonstrated using continuous-flow MW reactors for the N-alkylation step, achieving gram-scale production (5 g/h) with consistent yields.
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4